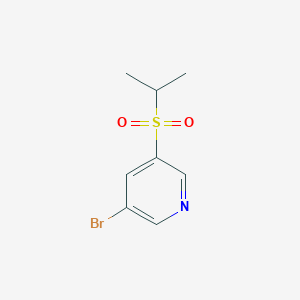

3-Bromo-5-(isopropylsulfonyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO2S |

|---|---|

Molecular Weight |

264.14 g/mol |

IUPAC Name |

3-bromo-5-propan-2-ylsulfonylpyridine |

InChI |

InChI=1S/C8H10BrNO2S/c1-6(2)13(11,12)8-3-7(9)4-10-5-8/h3-6H,1-2H3 |

InChI Key |

UTVPHPJSYYGBAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC(=CN=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 5 Isopropylsulfonyl Pyridine

Convergent and Divergent Synthetic Routes

The synthesis of 3-Bromo-5-(isopropylsulfonyl)pyridine can be approached through both convergent and divergent strategies. These routes offer different advantages in terms of efficiency, flexibility, and the ability to generate analogues.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For this compound, a convergent approach would typically involve the synthesis of a brominated pyridine (B92270) core and an isopropylsulfonyl-containing fragment, followed by their coupling. One potential convergent route involves a Suzuki-type coupling reaction to append a suitable building block to the pyridine ring. acs.org This strategy allows for the late-stage introduction of the isopropylsulfonyl group, which can be beneficial for creating a library of related compounds by varying the coupling partner.

In contrast, a divergent synthesis begins with a common starting material that is sequentially modified to introduce the desired functional groups. A divergent route to this compound would likely start with a substituted pyridine that is then subjected to bromination and the introduction of the isopropylsulfonyl moiety. For instance, a synthesis could commence with a pyridine derivative that is first brominated and then the isopropylsulfonyl group is installed, or vice-versa. acs.org Divergent strategies can be more step-economical if the reaction sequence is well-optimized.

Recent advances in pyridine synthesis, including transition-metal-catalyzed cyclization and cross-coupling procedures, offer new avenues for both convergent and divergent approaches. nih.gov These modern methods can provide access to functionalized pyridine derivatives that are key intermediates in the synthesis of the target compound. nih.gov

Chemo- and Regioselectivity Considerations in Synthesis

The synthesis of this compound presents several challenges related to chemo- and regioselectivity that must be carefully addressed.

Regioselective Bromination: The introduction of a bromine atom at the C-3 position of the pyridine ring requires precise control of the reaction conditions. The direct bromination of pyridine is often difficult and can lead to a mixture of products. chempanda.com Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. youtube.com To achieve the desired 3-bromo substitution, specific strategies are employed. One approach involves the use of a directing group or the activation of the pyridine ring to favor bromination at the desired position. For instance, the bromination of pyridine-N-oxides can alter the regioselectivity of the reaction. Alternatively, starting with a pre-functionalized pyridine, such as 3-aminopyridine, which can be converted to the 3-bromo derivative via a Sandmeyer-type reaction, offers a reliable method for controlling the regiochemistry. chempanda.comgoogle.com The use of oleum (B3057394) in the bromination of pyridine has also been reported to yield 3-bromopyridine (B30812). chempanda.comgoogle.com

Chemoselective Oxidation: The synthesis of the isopropylsulfonyl group involves the oxidation of a corresponding isopropylthioether precursor. This oxidation must be chemoselective to avoid over-oxidation or reaction with other functional groups present in the molecule. researchgate.netnih.govbenthamdirect.com A variety of oxidizing agents can be employed, with hydrogen peroxide being an environmentally benign option. researchgate.netmdpi.com The use of specific catalysts can enhance the chemoselectivity, ensuring the formation of the sulfone without affecting the bromo-substituted pyridine ring. researchgate.net Catalyst-free methods using novel oxidants have also been developed, offering mild conditions and high yields for the conversion of sulfides to sulfones. benthamdirect.com The choice of oxidant and reaction conditions is critical to prevent the formation of sulfoxides as byproducts, or to selectively stop at the sulfoxide (B87167) stage if desired. nih.govumn.edu

Comparative Analysis of Synthetic Efficiency and Scalability

The efficiency and scalability of the synthesis of this compound are critical factors for its practical application, particularly in industrial settings.

| Synthetic Strategy | Starting Materials | Key Reactions | Advantages | Challenges |

| Convergent | Brominated pyridine derivative, Isopropylsulfonyl-containing fragment | Suzuki or other cross-coupling reactions | High flexibility for analogue synthesis acs.org | Potentially longer overall sequence, requires synthesis of two advanced intermediates |

| Divergent | Substituted pyridine | Sequential bromination and sulfone formation | Potentially fewer steps, more atom-economical | Regio- and chemoselectivity can be challenging to control acs.orgchempanda.com |

| From 3-Aminopyridine | 3-Aminopyridine | Diazotization, Sandmeyer reaction, Sulfonylation | Good control of regioselectivity for bromination chempanda.comgoogle.com | Use of potentially hazardous reagents in diazotization |

| Direct Bromination | Pyridine | Electrophilic bromination with oleum | Readily available starting material chempanda.comgoogle.com | Harsh reaction conditions, potential for side products google.com |

The scalability of the synthesis is influenced by several factors, including the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification. Large-scale production often favors routes that utilize inexpensive and readily available starting materials and avoid hazardous reagents or extreme reaction conditions. youtube.comrsc.org For instance, while methods involving heavy metals or pyrophoric reagents might be suitable for laboratory-scale synthesis, they are often less desirable for industrial production due to safety and waste disposal concerns.

The development of catalytic systems, particularly those using recyclable catalysts, can significantly improve the scalability and environmental footprint of the synthesis. researchgate.net Furthermore, one-pot procedures, where multiple reaction steps are carried out in the same vessel, can enhance efficiency by reducing the number of work-up and purification steps. idw-online.de The choice of the most efficient and scalable synthetic route will ultimately depend on a careful evaluation of these factors in the context of the desired scale of production and the specific requirements of the final application.

Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Isopropylsulfonyl Pyridine

Reactivity at the Bromine-Substituted Position

The carbon-bromine bond in 3-Bromo-5-(isopropylsulfonyl)pyridine is the primary site of chemical reactivity, enabling the introduction of a wide array of functional groups through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as an excellent handle for such transformations, allowing for the synthesis of diverse derivatives.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction has been successfully applied to this compound for the synthesis of 3-aryl-5-(isopropylsulfonyl)pyridine derivatives.

In a documented example, this compound was coupled with (4-methoxyphenyl)boronic acid to yield 3-(4-methoxyphenyl)-5-(isopropylsulfonyl)pyridine. The reaction was carried out using a palladium catalyst in the presence of a base.

Table 1: Suzuki-Miyaura Coupling of this compound with (4-methoxyphenyl)boronic acid

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| This compound | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 90 | 85 |

Data sourced from patent WO2020191319A1.

This transformation highlights the utility of the Suzuki-Miyaura coupling in functionalizing the 3-position of the pyridine (B92270) ring, allowing for the introduction of various aryl and heteroaryl substituents.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is a valuable tool for the synthesis of substituted alkenes. In the context of this compound, a Heck reaction would involve its coupling with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base.

The Stille coupling is another important palladium-catalyzed cross-coupling reaction that joins an organotin compound with an sp²-hybridized organic halide. For this compound, a Stille coupling would entail its reaction with an organostannane, such as an aryltin or vinyltin (B8441512) reagent, catalyzed by a palladium complex.

Despite the broad utility of both the Heck and Stille reactions in organic synthesis, specific documented examples of these transformations with this compound as the substrate are not prevalent in the examined scientific literature and patents.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is a powerful method for the synthesis of aryl amines from aryl halides. This compound has been shown to be a suitable substrate for this transformation, allowing for the introduction of a variety of amino groups at the 3-position.

Several examples of the Buchwald-Hartwig amination of this compound have been reported, demonstrating its utility in the synthesis of 3-amino-5-(isopropylsulfonyl)pyridine derivatives.

Table 2: Buchwald-Hartwig Amination of this compound

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene (B28343) | 100 | 78 |

| Piperidine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 82 |

| Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 65 |

| Benzylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 75 |

Data synthesized from examples in patent US20110281881A1.

Nucleophilic Aromatic Substitution (S_NAr) Reactions

Nucleophilic aromatic substitution (S_NAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex.

The isopropylsulfonyl group at the 5-position of this compound is a potent electron-withdrawing group. This group activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. Consequently, the bromine atom at the 3-position, which is ortho to the sulfonyl group, is susceptible to displacement by strong nucleophiles via an S_NAr mechanism.

While specific examples of S_NAr reactions on this compound are not extensively documented, the reactivity of a closely related compound, 3-bromo-5-(N-isopropylsulfamoyl)pyridine, provides valuable insight. In a reported synthesis, this compound undergoes nucleophilic substitution with a primary amine under basic conditions.

Table 3: Nucleophilic Aromatic Substitution on a 3-Bromo-5-sulfonylpyridine Derivative

| Substrate | Nucleophile | Base | Solvent | Temperature (°C) |

| 3-bromo-5-(N-isopropylsulfamoyl)pyridine | 4-(aminomethyl)piperidine | K₂CO₃ | Acetonitrile (B52724) | 80 |

Information based on synthetic procedures described in patent WO2014141235A1.

This example suggests that this compound would likely undergo similar S_NAr reactions with various nucleophiles, such as alkoxides, thiolates, and amines, under appropriate reaction conditions. The strong electron-withdrawing nature of the isopropylsulfonyl group is key to enabling this mode of reactivity.

Lithiation and Subsequent Electrophilic Quenching Reactions

The regioselective lithiation of halopyridines is a powerful tool for the introduction of various functional groups. In the case of 3-bromopyridines, deprotonation can be directed to specific positions by controlling the reaction conditions and the choice of the lithiating agent. While specific studies on this compound are not extensively documented, the lithiation of related 3-halopyridines provides valuable insights into its expected reactivity.

The presence of the electron-withdrawing sulfonyl group is expected to increase the acidity of the protons on the pyridine ring, potentially facilitating lithiation. The most likely positions for deprotonation would be C-4, which is ortho to the activating sulfonyl group, and to a lesser extent, C-6. The bromine atom at C-3 can also influence the regioselectivity of the lithiation process. Treatment of 3-chloropyridine (B48278) with lithium diisopropylamide (LDA) has been shown to result in regioselective lithiation at the C-4 position. uni.lu A similar outcome would be anticipated for this compound.

Alternatively, halogen-metal exchange offers another route to a lithiated pyridine species. The reaction of 3-bromopyridine (B30812) with n-butyllithium in toluene at low temperatures has been demonstrated to cleanly generate 3-lithiopyridine, which can then be trapped with various electrophiles. nih.gov This approach could potentially be applied to this compound, leading to the formation of a 3-lithiated intermediate that can be subsequently functionalized.

The resulting organolithium intermediates are highly reactive and can be quenched with a wide array of electrophiles to introduce new substituents onto the pyridine ring.

Table 1: Plausible Electrophilic Quenching Reactions of Lithiated this compound

| Electrophile | Reagent Example | Expected Product |

| Aldehyde | Benzaldehyde | (3-Bromo-5-(isopropylsulfonyl)pyridin-4-yl)(phenyl)methanol |

| Ketone | Acetone | 2-(3-Bromo-5-(isopropylsulfonyl)pyridin-4-yl)propan-2-ol |

| Carbon Dioxide | CO₂ | This compound-4-carboxylic acid |

| Alkyl Halide | Methyl iodide | 3-Bromo-4-methyl-5-(isopropylsulfonyl)pyridine |

| Boronic Ester | Trimethyl borate | This compound-4-boronic acid |

Radical-Mediated Transformations

The pyridine ring can participate in radical reactions, and the presence of a halogen atom provides a handle for initiating such transformations. Radical reactions offer a complementary approach to ionic reactions for the functionalization of pyridines, often proceeding under mild conditions. nih.govnih.gov

Homolytic aromatic substitution (SHAr) reactions, such as the Minisci reaction, involve the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. nih.gov Given the electron-deficient nature of the pyridine ring in this compound, it is expected to be a good substrate for such reactions. The regioselectivity of radical addition to pyridines is influenced by both electronic and steric factors, with attack often favored at the α- and γ-positions. nih.gov

Furthermore, the carbon-bromine bond can be cleaved homolytically under photoredox catalysis to generate a pyridyl radical. nih.gov This radical species can then undergo addition to various radical acceptors, such as alkenes and alkynes, providing a pathway for the introduction of carbon-based substituents at the 3-position. The rate of fragmentation of the radical anion of halopyridines is known to be rapid for bromo derivatives. nih.gov

Table 2: Potential Radical-Mediated Reactions of this compound

| Reaction Type | Radical Source | Expected Product at C-3 |

| Minisci-type Alkylation | tert-Butyl hydroperoxide / Fe(II) | 2-tert-Butyl-3-bromo-5-(isopropylsulfonyl)pyridine |

| Photoredox-mediated Alkylation | Alkene (e.g., Styrene) | 3-(2-Phenylethyl)-5-(isopropylsulfonyl)pyridine |

| Radical Cyclization | Intramolecular alkene | Fused heterocyclic system |

Transformations Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows for reactions with electrophiles, leading to the formation of N-oxides and quaternary pyridinium (B92312) salts. These transformations modify the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

N-Oxidation Reactions

The oxidation of the pyridine nitrogen to an N-oxide is a common transformation that significantly alters the reactivity of the pyridine ring. scripps.edu Pyridine N-oxides are more reactive towards both electrophilic and nucleophilic substitution compared to the parent pyridine. scripps.edu The oxidation is typically carried out using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in acetic acid. arkat-usa.orgyoutube.com

For this compound, the presence of the electron-withdrawing isopropylsulfonyl group makes the pyridine nitrogen less nucleophilic and therefore more difficult to oxidize compared to unsubstituted pyridine. arkat-usa.org However, the use of stronger oxidizing agents or more forcing conditions should enable the formation of this compound N-oxide. For instance, the oxidation of pyridines bearing electron-withdrawing groups has been successfully achieved using reagents like methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide. arkat-usa.org

The resulting N-oxide can then serve as a versatile intermediate for further functionalization.

Quaternization Reactions

The pyridine nitrogen can be alkylated by reaction with alkyl halides or other alkylating agents to form quaternary pyridinium salts. osti.gov This process introduces a positive charge on the nitrogen atom, which significantly activates the pyridine ring towards nucleophilic attack, particularly at the α- and γ-positions.

The quaternization of this compound is expected to be challenging due to the decreased nucleophilicity of the pyridine nitrogen caused by the electron-withdrawing sulfonyl group. However, the reaction can likely be achieved by using highly reactive alkylating agents, such as methyl iodide or benzyl (B1604629) bromide, and may require elevated temperatures. The quaternization of various pyridine derivatives, including those with electron-withdrawing substituents, has been reported, although often with lower yields and longer reaction times compared to electron-rich pyridines. osti.gov

The formation of the pyridinium salt enhances the leaving group ability of substituents on the ring in nucleophilic substitution reactions.

Reactivity of the Isopropylsulfonyl Group

The isopropylsulfonyl group is a strong electron-withdrawing group and can also function as a leaving group under certain conditions.

Potential as a Leaving Group in SNAr and other Reactions

The isopropylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although it is generally less facile than the displacement of a halide. For the sulfonyl group to be displaced, the pyridine ring must be sufficiently activated by other electron-withdrawing groups, and a strong nucleophile is typically required.

In the context of this compound, the bromine atom at the 3-position is more likely to be the leaving group in a typical SNAr reaction. However, under specific conditions, particularly with hard nucleophiles, displacement of the sulfonyl group could be a competing pathway. The reactivity of sulfonyl groups as leaving groups in SNAr reactions is well-established in other aromatic systems.

It is also conceivable that under reductive conditions, the carbon-sulfur bond could be cleaved.

Table 3: Comparison of Potential Leaving Groups in SNAr Reactions

| Leaving Group | Position | Relative Reactivity (Predicted) | Notes |

| Bromo | 3 | High | Good leaving group in SNAr reactions. |

| Isopropylsulfonyl | 5 | Low to Moderate | Can be displaced by strong nucleophiles under forcing conditions. |

Investigations into Reaction Mechanisms and Intermediates

While specific mechanistic studies on this compound are not extensively documented in peer-reviewed literature, its transformation pathways can be confidently inferred from the well-established mechanisms of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are staples for forming new carbon-carbon and carbon-nitrogen bonds at the site of the bromo substituent.

The general catalytic cycle for these transformations involves a sequence of oxidative addition, transmetalation (for Suzuki coupling) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination. wikipedia.orglibretexts.orgwikipedia.org The electron-deficient nature of the pyridine ring, amplified by the sulfonyl group, makes the C-Br bond highly susceptible to oxidative addition by a low-valent palladium(0) complex, which is typically the rate-determining step of the catalytic cycle.

Illustrative Conditions for Suzuki-Miyaura Coupling: The following table presents typical, not specific, conditions for the Suzuki-Miyaura reaction involving substituted bromopyridines.

| Parameter | Condition | Reference |

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | researchgate.net |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | mdpi.comresearchgate.net |

| Solvent | 1,4-Dioxane/Water, DME, or Toluene | mdpi.comresearchgate.net |

| Temperature | 80-110 °C | mdpi.comresearchgate.net |

Illustrative Conditions for Buchwald-Hartwig Amination: The following table presents typical, not specific, conditions for the Buchwald-Hartwig amination involving substituted bromopyridines.

| Parameter | Condition | Reference |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | nih.gov |

| Ligand | RuPhos, BrettPhos, or BINAP | wikipedia.orgnih.gov |

| Base | LiHMDS or NaOtBu | nih.gov |

| Solvent | Toluene or Dioxane | libretexts.org |

| Temperature | 80-110 °C | nih.gov |

Spectroscopic Monitoring of Reaction Progress

The progress of reactions involving this compound can be effectively monitored using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for tracking the reaction. The disappearance of the characteristic signals for the protons on the pyridine ring of the starting material and the concurrent appearance of new signals corresponding to the coupled product provide a clear indication of reaction progress. For example, in a Suzuki coupling with phenylboronic acid, new aromatic signals for the introduced phenyl group would appear. For reactions involving phosphorus-containing ligands, ³¹P NMR spectroscopy can be used to observe the catalyst's state, tracking the formation and consumption of various palladium-phosphine intermediates throughout the catalytic cycle.

Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for monitoring these reactions. They allow for the separation and identification of the starting material, the desired product, and any potential side products based on their mass-to-charge ratios and retention times. This provides quantitative data on conversion and yield over time. For instance, LC-MS analysis of a reaction mixture would show a peak for the starting material (m/z corresponding to C₈H₁₀BrNO₂S) decreasing while a new peak for the product grows in.

Infrared (IR) Spectroscopy : While less commonly used for real-time monitoring, IR spectroscopy can be used to confirm the transformation of functional groups at the end of the reaction by comparing the spectrum of the product to that of the starting material.

Isolation and Characterization of Key Intermediates

The direct isolation and characterization of intermediates from catalytic cycles provide definitive proof of a proposed reaction mechanism. For palladium-catalyzed reactions of this compound, several key intermediates are expected, though their isolation can be challenging due to their transient and often unstable nature.

Oxidative Addition Complex : The first key intermediate is the Pd(II) complex formed after the oxidative addition of the C-Br bond to the Pd(0) catalyst. For this compound, this would be a trans-[Pd(L)₂(3-(5-isopropylsulfonyl)pyridyl)(Br)] complex, where L is the phosphine (B1218219) ligand. While often too reactive for easy isolation, related stable oxidative addition complexes have been characterized by X-ray crystallography and NMR spectroscopy in studies of similar aryl halides.

Transmetalation/Amide Complex : In a Suzuki coupling, the next intermediate is formed after transmetalation, where the boronic acid-derived organic group replaces the bromide on the palladium center. In a Buchwald-Hartwig amination, the analogous intermediate is a palladium-amido complex, formed after the amine coordinates to the palladium and is subsequently deprotonated by a base. wikipedia.orgnih.gov Hartwig and others have successfully isolated and characterized such arylpalladium amido complexes, which were crucial in elucidating the mechanism of C-N bond formation. libretexts.org

Reductive Elimination Precursor : The final intermediate before product formation is the complex from which the new C-C or C-N bond is reductively eliminated. Studies have shown that reductive elimination can occur from either three-coordinate or four-coordinate palladium complexes, with the three-coordinate species generally being more reactive. wikipedia.org

While no specific reports detail the isolation of these intermediates for this compound, the extensive body of work on palladium-catalyzed cross-coupling provides a robust framework for understanding the transient species that govern its chemical transformations. wikipedia.orgwikipedia.org

Derivatization and Analog Synthesis Utilizing 3 Bromo 5 Isopropylsulfonyl Pyridine As a Precursor

Synthesis of Diverse Pyridine (B92270) Derivatives

3-Bromo-5-(isopropylsulfonyl)pyridine is an ideal starting material for generating a library of substituted pyridine compounds. The reactivity of the bromine atom allows for its displacement by various nucleophiles, leading to a wide array of functionalized pyridines. While direct nucleophilic aromatic substitution on a pyridine ring can be challenging, the presence of the strongly electron-withdrawing isopropylsulfonyl group at the 5-position can facilitate such reactions at the 3-position.

Furthermore, modern synthetic methodologies provide numerous pathways for the derivatization of halo-pyridines. These methods are often catalyzed by transition metals and are tolerant of a wide range of functional groups, making them suitable for complex molecule synthesis. nih.govmdpi.com The synthesis of pyridine derivatives is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. patsnap.comnih.gov

| Starting Material | Reagent/Condition | Product Type | Significance |

| This compound | Various Nucleophiles (e.g., amines, alkoxides) | 3-Substituted-5-(isopropylsulfonyl)pyridines | Introduction of diverse functional groups at the 3-position. |

| This compound | Metal Catalysts + Reagents | Varies (e.g., biaryls, alkynylated pyridines) | Broadens the scope of accessible derivatives through cross-coupling. |

Elaboration of the Carbon Skeleton via Cross-Coupling and Functionalization

The bromine atom at the 3-position of the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the direct extension and elaboration of the molecule's carbon skeleton.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds. mdpi.com this compound can be coupled with a wide variety of aryl- or heteroarylboronic acids or esters to produce biaryl and heteroaryl-aryl structures. audreyli.com The reaction conditions are generally mild and tolerant of many functional groups, which is a significant advantage in multi-step syntheses. mdpi.comtcichemicals.com

Other Cross-Coupling Reactions: Beyond the Suzuki reaction, other palladium-catalyzed couplings can be employed.

Sonogashira Coupling: Reacting the bromo-pyridine with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Formation of carbon-carbon bonds by reacting with alkenes.

Buchwald-Hartwig Amination: A method for forming carbon-nitrogen bonds by coupling with amines, providing access to 3-amino-5-(isopropylsulfonyl)pyridine derivatives.

The table below summarizes representative cross-coupling reactions applicable to this precursor.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Structure |

| Suzuki-Miyaura | R-B(OH)₂ (Aryl/Heteroaryl boronic acid) | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-5-(isopropylsulfonyl)pyridine |

| Sonogashira | R-C≡CH (Terminal alkyne) | PdCl₂(PPh₃)₂, CuI, Base | 3-Alkynyl-5-(isopropylsulfonyl)pyridine |

| Buchwald-Hartwig | R₂NH (Amine) | Pd₂(dba)₃, Ligand, Base | 3-(Dialkyl/Aryl)amino-5-(isopropylsulfonyl)pyridine |

Introduction of Additional Functional Groups for Synthetic Complexity

To increase molecular complexity, additional functional groups can be introduced onto the pyridine scaffold. This can be achieved either by leveraging the existing bromine and sulfonyl groups or by activating other positions on the ring.

The isopropylsulfonyl group itself is generally stable, but the pyridine ring can be further functionalized. For instance, after a cross-coupling reaction has replaced the bromine atom, other positions on the pyridine ring or on the newly introduced substituent can be modified. Simple, modular methods for preparing highly substituted pyridines often rely on cascade reactions or sequential functionalization steps. nih.gov

Methods for introducing new functional groups include:

Directed Ortho-Metalation (DoM): If a suitable directing group is present, it can direct lithiation or metalation to an adjacent position on the pyridine ring, which can then be quenched with an electrophile to introduce a new substituent.

Functionalization of Substituents: If a cross-coupling reaction introduces a group with its own reactive sites (e.g., a nitro group or an ester on an aryl ring), this provides a handle for subsequent chemical transformations.

Nucleophilic Aromatic Substitution (SNAAr): In some cases, if the ring is sufficiently activated by electron-withdrawing groups, another leaving group (like a nitro or chloro group) could be displaced by a nucleophile.

Design and Synthesis of Multi-Substituted Pyridine Scaffolds

The ultimate goal of using precursors like this compound is the construction of complex, multi-substituted pyridine scaffolds. nih.govrsc.org The ability to perform sequential, regioselective reactions is key to achieving this. A synthetic strategy might involve an initial cross-coupling reaction at the bromine position, followed by the introduction of another substituent at a different position on the ring.

For example, a synthetic route could begin with a Suzuki coupling to install an aryl group at the 3-position. The resulting 3-aryl-5-(isopropylsulfonyl)pyridine could then be subjected to conditions that functionalize the C-2 or C-4 position, potentially through C-H activation or after introducing another leaving group. Such multi-step sequences allow for precise control over the final substitution pattern of the pyridine ring. nih.govnih.gov The development of one-pot or cascade reactions that form multiple bonds in a single operation represents an efficient approach to building these complex structures. nih.gov

The table below outlines a hypothetical sequence for creating a multi-substituted pyridine.

| Step | Reaction Type | Position Targeted | Intermediate/Product |

| 1 | Suzuki Coupling | C-3 | 3-Aryl-5-(isopropylsulfonyl)pyridine |

| 2 | C-H Activation/Functionalization | C-2 or C-4 | 2,3,5-Trisubstituted Pyridine |

| 3 | Modification of Aryl Group | Substituent at C-3 | Variously functionalized 2,3,5-Trisubstituted Pyridine |

Role in Advanced Organic Synthesis and Materials Chemistry

Applications as a Building Block in Complex Molecule Synthesis

3-Bromo-5-(isopropylsulfonyl)pyridine serves as a versatile building block in the synthesis of complex organic molecules due to its distinct functional groups, which allow for sequential and regioselective reactions. The pyridine (B92270) ring provides a core scaffold, while the bromo and isopropylsulfonyl groups offer reactive sites for various chemical transformations. The bromine atom, being a good leaving group, is particularly amenable to a wide range of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its application in constructing more elaborate molecular architectures.

The isopropylsulfonyl group, being strongly electron-withdrawing, influences the reactivity of the pyridine ring, directing incoming reagents and modifying the electronic properties of the final molecule. This electronic modulation is crucial in the design of compounds with specific activities, such as pharmaceuticals and agrochemicals. The strategic placement of these functional groups at the 3 and 5 positions of the pyridine ring provides a unique substitution pattern that is valuable for accessing particular molecular geometries.

Fine Chemical and Agrochemical Precursor Synthesis

Brominated pyridines are established intermediates in the production of fine chemicals and agrochemicals. The presence of a bromine atom on the pyridine ring allows for the introduction of various other functional groups through reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in building the carbon skeleton of complex molecules. For instance, similar 3-bromopyridine (B30812) derivatives are utilized in the synthesis of active ingredients for pesticides and herbicides. The isopropylsulfonyl moiety can further contribute to the biological activity of the final product through its specific steric and electronic properties.

The synthesis of such precursors often involves multi-step sequences where the this compound core is elaborated upon. The robust nature of the sulfonyl group allows it to withstand a variety of reaction conditions, making it a reliable component in a synthetic strategy. While specific examples for this compound are not extensively detailed in publicly available literature, the known reactivity of analogous compounds, such as 3-bromo-5-(methylsulfonyl)pyridine (B1292026), strongly suggests its utility in this field.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Type of Reactions | Potential Applications |

| Bromo | 3 | Cross-coupling (Suzuki, Sonogashira, etc.), Nucleophilic Substitution | Introduction of aryl, alkyl, and other functional groups |

| Isopropylsulfonyl | 5 | Electron-withdrawing group, potential for modification | Modulation of electronic properties, directing group |

| Pyridine Nitrogen | 1 | N-alkylation, N-oxidation, coordination to metals | Altering solubility, creating ligands |

Construction of Advanced Ligand Architectures (focus on synthesis)

In the field of coordination chemistry, substituted pyridines are fundamental components in the design of ligands for metal complexes. The nitrogen atom of the pyridine ring readily coordinates to a wide range of metal ions. The substituents at the 3 and 5 positions play a critical role in tuning the electronic and steric properties of the resulting ligand, which in turn influences the catalytic activity, photophysical properties, and stability of the metal complex.

The synthesis of advanced ligand architectures using this compound as a precursor would typically involve the transformation of the bromo group. For example, a Suzuki coupling reaction could be employed to introduce an additional coordinating moiety, such as another pyridine ring or a phenyl group bearing a coordinating functional group (e.g., -COOH, -OH, -NH2). This would result in the formation of bidentate or polydentate ligands. The isopropylsulfonyl group, while not directly involved in coordination in most cases, would exert a significant electronic effect on the pyridine ring, modifying the electron density at the nitrogen atom and thereby influencing the strength of the metal-ligand bond.

Integration into Novel Organic Frameworks and Polymers (focus on synthesis)

The development of novel porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), as well as functional polymers, relies on the availability of well-defined molecular building blocks. This compound, with its rigid aromatic core and reactive functional groups, is a potential candidate for incorporation into such materials.

The synthesis of MOFs often involves the reaction of metal ions with organic linkers that contain coordinating groups. While this compound itself may not be a primary linker due to the lack of a strong coordinating group other than the pyridine nitrogen, it can be functionalized to become one. For example, the bromo group can be converted to a carboxylic acid or a similar coordinating group via established synthetic methodologies. A study has reported the synthesis of a new metal-organic framework constructed from Cu(II) and 3-bromo-5-(4-carboxyphenyl)pyridine, highlighting the utility of brominated pyridines in this area dntb.gov.ua.

In polymer synthesis, monomers containing the this compound unit could be prepared. For instance, polymerization reactions that proceed via cross-coupling mechanisms, such as Suzuki polycondensation, could utilize a di-functionalized derivative of this compound. The resulting polymers would possess the unique electronic properties imparted by the substituted pyridine rings, which could be exploited in applications such as organic electronics or as sensory materials.

Table 2: Potential Synthetic Routes for Functionalization

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | Arylboronic acid, Pd catalyst, base | 3-Aryl-5-(isopropylsulfonyl)pyridine | Precursor for ligands, fine chemicals |

| This compound | 1. n-BuLi, 2. CO2, 3. H+ | 5-(Isopropylsulfonyl)pyridine-3-carboxylic acid | Linker for MOF synthesis |

| This compound | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl-5-(isopropylsulfonyl)pyridine | Building block for complex molecules |

Computational and Theoretical Investigations of 3 Bromo 5 Isopropylsulfonyl Pyridine

Electronic Structure and Molecular Orbital Analysis

No published studies on the electronic structure or molecular orbital analysis of 3-Bromo-5-(isopropylsulfonyl)pyridine were found. Such an analysis would typically involve Density Functional Theory (DFT) or other quantum chemical methods to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the distribution of electron density. This information is crucial for understanding the molecule's electronic behavior and reactivity. For related compounds, such as 2-Amino-3-bromo-5-nitropyridine, computational studies have been performed to determine these parameters. researchgate.netnih.gov

Prediction of Reactivity and Regioselectivity

There is no available research predicting the reactivity and regioselectivity of this compound through computational methods. This type of investigation would typically use calculated electronic properties and reactivity descriptors (e.g., Fukui functions, electrostatic potential maps) to predict how the molecule would behave in chemical reactions, including identifying the most likely sites for electrophilic and nucleophilic attack. For instance, studies on other bromopyridines have utilized these methods to understand their reaction pathways. researchgate.netnih.gov

Mechanistic Elucidation of Key Transformations through Computational Modeling

No computational studies elucidating the mechanisms of key transformations involving this compound have been published. Mechanistic modeling helps in understanding the step-by-step process of chemical reactions, including transition states and reaction intermediates. While such studies have been conducted for the reactions of other heterocyclic compounds, for example, the transformations of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine, similar research for this compound is absent from the scientific literature. researchgate.net

Conformational Analysis and Stereoelectronic Effects

A conformational analysis of this compound, which would involve computational modeling to determine the most stable three-dimensional arrangements of the molecule and the influence of electronic effects on its geometry, has not been reported. Such studies are important for understanding the molecule's physical and chemical properties.

Spectroscopic Parameter Prediction (excluding specific data values)

There are no published computational predictions of spectroscopic parameters for this compound. This would involve using theoretical methods to calculate spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) and comparing them with experimental spectra to confirm the molecular structure. This approach has been successfully applied to other related molecules like 2-Amino-3-bromo-5-nitropyridine. researchgate.netnih.gov

Analytical Methodologies for Structural Confirmation and Reaction Monitoring

Advanced Spectroscopic Techniques for Structural Elucidation (focus on methodology)

Spectroscopic methods are indispensable for elucidating the molecular architecture of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about molecular weight, atomic connectivity, functional groups, and three-dimensional structure.

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for unequivocally determining the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique molecular formula.

For "3-Bromo-5-(isopropylsulfonyl)pyridine," HRMS would be used to verify its molecular formula, C₈H₁₀BrNO₂S. The technique can distinguish the compound's exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two major peaks separated by two mass units (M and M+2). Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts to further aid in identification. uni.lu

Table 1: Illustrative HRMS Data for Molecular Formula Confirmation

| Parameter | Theoretical Value for C₈H₁₀BrNO₂S | Description |

|---|---|---|

| Molecular Formula | C₈H₁₀BrNO₂S | The elemental composition of the target compound. |

| Monoisotopic Mass | 262.9619 Da | The calculated mass using the most abundant isotope of each element. This is the value confirmed by HRMS. |

| [M+H]⁺ Adduct | 263.9697 Da | The mass of the protonated molecule, a common ion observed in positive ion mode ESI-HRMS. |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement and connectivity of atoms in a molecule. While one-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of hydrogen and carbon atoms, multi-dimensional (2D) NMR experiments are essential for establishing the complete structural framework.

For "this compound," ¹H NMR would show distinct signals for the protons on the pyridine (B92270) ring and the isopropyl group. The pyridine protons would appear as complex multiplets in the aromatic region, while the isopropyl group would exhibit a septet for the CH proton and a doublet for the two CH₃ groups. chemicalbook.com ¹³C NMR would similarly show unique signals for each carbon atom in the molecule.

2D NMR experiments are then used to connect these individual signals:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), which would confirm the connectivity within the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connection between the isopropylsulfonyl group and the pyridine ring at the C-5 position.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Pyridine H-2 | ~8.8 | ~152 | C-4, C-6 |

| Pyridine H-4 | ~8.2 | ~140 | C-2, C-5, C-6 |

| Pyridine H-6 | ~9.0 | ~155 | C-2, C-4, C-5 |

| Isopropyl CH | ~3.4 (septet) | ~55 | Isopropyl CH₃, Pyridine C-5 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. nih.gov When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint.

In the analysis of "this compound," IR and Raman spectroscopy would be used to confirm the presence of key structural motifs:

Sulfonyl Group (SO₂): This group gives rise to two very strong and characteristic absorption bands in the IR spectrum, corresponding to asymmetric and symmetric stretching vibrations, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Pyridine Ring: The C=C and C=N stretching vibrations within the aromatic ring produce a series of bands in the 1600-1400 cm⁻¹ region.

C-Br Bond: The carbon-bromine stretching vibration appears in the lower frequency region of the IR spectrum, usually between 600-500 cm⁻¹.

Aliphatic C-H: Stretching and bending vibrations from the isopropyl group's C-H bonds would be observed around 3000-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively.

The NIST Chemistry WebBook provides reference spectra for related compounds like 3-bromopyridine (B30812), which can aid in assigning the pyridine ring vibrations. nist.gov

Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination. This technique provides a precise three-dimensional model of a molecule in the solid state, detailing exact bond lengths, bond angles, and torsional angles. It is the only method that can provide absolute configuration without ambiguity.

To perform this analysis, a high-quality single crystal of "this compound" must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. The final refined structure provides definitive proof of connectivity and stereochemistry. Studies on similarly complex heterocyclic molecules demonstrate that this technique can yield precise structural parameters, including crystal system, space group, and unit cell dimensions, which are used to validate the proposed structure. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a synthesized compound and for isolating it from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is the most widely used method for assessing the purity of pharmaceutical intermediates and active ingredients. ptfarm.pl

For "this compound," a reversed-phase HPLC (RP-HPLC) method would typically be developed. In this setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18 silica) and is eluted by a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). srce.hr

The separation is based on the differential partitioning of the components between the stationary and mobile phases. The target compound will have a characteristic retention time under specific conditions (flow rate, mobile phase composition, and temperature). Impurities, being structurally different, will have different retention times, appearing as separate peaks in the resulting chromatogram. The area of each peak is proportional to the concentration of the corresponding component, allowing for precise purity determination (e.g., 99.5%). A Diode Array Detector (DAD) can be used to obtain the UV spectrum of each peak, further aiding in peak identification and purity analysis. srce.hr

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a compound like this compound, GC can be employed to determine its purity, identify potential impurities, and quantify its presence in a reaction mixture. When coupled with a mass spectrometer (GC-MS), it provides definitive structural identification of the analyte.

Research Findings: In the synthesis of related bromopyridine compounds, Gas Chromatography is frequently cited as the definitive method for purity assessment. For instance, in the synthesis of 3-bromopyridine, GC analysis has been used to confirm purities as high as 97.5%. google.com The application of this technique to this compound would involve carefully selected parameters to ensure optimal separation and detection.

A hypothetical GC method for monitoring the synthesis of this compound from 3-bromo-5-iodopyridine (B183754) and sodium isopropanesulfinate would track the consumption of the starting materials and the formation of the product. The retention times would differ based on the volatility and polarity of each compound.

Table 1: Illustrative GC Parameters and Retention Times for Reaction Monitoring

| Parameter | Value |

| Instrument | Agilent 7890A GC with 5975C MS Detector |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 20 °C/min, hold 5 min |

| MSD Transfer Line | 290 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Compound | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |

| 3-Bromo-5-iodopyridine | 8.5 | 283, 204, 156, 76 |

| Sodium Isopropanesulfinate | (Non-volatile, not observed) | N/A |

| This compound | 9.2 | 263, 221, 182, 156, 76 |

This table is for illustrative purposes and actual values may vary based on specific instrumentation and experimental conditions.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable, rapid, and cost-effective method for monitoring the progress of a chemical reaction. It allows for the qualitative assessment of the presence of starting materials, intermediates, and products at various time points.

Research Findings: For reactions involving pyridine derivatives, TLC is a standard monitoring tool. google.com The choice of the mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the mixture is adjusted to achieve good separation of spots on the plate, ideally with the product having a retention factor (Rf) between 0.3 and 0.5. Visualization is commonly achieved under UV light (254 nm), as pyridine-containing aromatic rings are UV-active.

In a synthesis of this compound, a TLC plate would be spotted with the starting material, a co-spot (a mix of starting material and the reaction mixture), and the reaction mixture itself. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane.

Table 2: Example TLC System and Rf Values for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 aluminum-backed plates |

| Mobile Phase | 30% Ethyl Acetate in Hexane (v/v) |

| Visualization | UV Lamp (254 nm) |

| Compound | Hypothetical Rf Value | Observation |

| 3-Bromo-5-iodopyridine | 0.65 | Starting material spot, diminishes over time. |

| This compound | 0.40 | Product spot, appears and intensifies over time. |

| Co-spot | 0.65 and 0.40 | Shows two distinct spots, confirming separation. |

Rf values are dependent on the specific conditions and are presented for illustrative purposes.

In-situ Reaction Monitoring Techniques

In-situ (in the reaction mixture) monitoring techniques provide real-time data on a reaction as it happens, without the need for sampling and external analysis. This allows for precise determination of reaction endpoints, kinetic profiling, and the detection of transient intermediates. Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are particularly well-suited for this purpose.

Research Findings: While specific in-situ studies on the synthesis of this compound are not prevalent in public literature, the techniques are widely applied in analogous syntheses. For example, in situ Suzuki coupling reactions to form complex pyridine-based ligands have been successfully developed and monitored. beilstein-journals.org The synthesis of other functionalized pyrazolo[1,5-a]pyrimidines has been analyzed using methods that confirm structure and purity, such as NMR spectroscopy and mass spectrometry, which can be adapted for in-situ monitoring. researchgate.net

For a hypothetical synthesis of this compound via the oxidation of a corresponding thioether (3-bromo-5-(isopropylthio)pyridine), in-situ FT-IR spectroscopy could be a powerful monitoring tool. The reaction could be tracked by observing the disappearance of the C-S bond vibration and the appearance of the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfone (S=O) group.

Table 3: Potential Spectroscopic Markers for In-situ Monitoring of Thioether Oxidation

| Functional Group | Spectroscopic Technique | Vibrational Mode | Expected Wavenumber (cm-1) | Observation During Reaction |

| Sulfoxide (B87167) (S=O) | FT-IR / Raman | Stretch | ~1050 | Appearance of intermediate |

| Sulfone (O=S=O) | FT-IR / Raman | Asymmetric Stretch | ~1350-1300 | Appearance of product |

| Sulfone (O=S=O) | FT-IR / Raman | Symmetric Stretch | ~1160-1120 | Appearance of product |

This table provides representative wavenumber ranges for illustrative purposes. Actual values can be influenced by molecular structure and solvent.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted pyridines is a cornerstone of organic and medicinal chemistry. While specific routes to 3-Bromo-5-(isopropylsulfonyl)pyridine are not extensively detailed in current literature, future research will likely focus on developing efficient and environmentally benign synthetic pathways. Existing methods for the synthesis of related bromopyridine derivatives can serve as a foundation for these investigations.

For instance, the synthesis of 3-bromopyridine (B30812) often involves high temperatures and strong acids, which can be environmentally taxing. A patented method describes the reaction of pyridine (B92270) with bromine in the presence of 80-95% sulfuric acid at 130-140°C. google.com Another approach utilizes the reaction of pyridine with a hydrobromic acid solution under the action of hydrogen peroxide. google.com These traditional methods, while effective, present opportunities for the development of more sustainable alternatives.

Future research could explore:

Catalytic C-H Bromination: Direct, regioselective C-H bromination of an isopropylsulfonyl pyridine precursor would be a highly atom-economical approach.

Flow Chemistry: Continuous flow reactors could offer improved heat and mass transfer, leading to higher yields, better selectivity, and enhanced safety for bromination reactions. This technology has been considered for the synthesis of other haloaniline derivatives.

Greener Solvents and Reagents: The use of ionic liquids or deep eutectic solvents as reaction media, and less hazardous brominating agents, could significantly reduce the environmental footprint of the synthesis.

The development of synthetic routes to meta-substituted anilines, which can be precursors to pyridine rings, is an active area of research and could provide alternative strategies for constructing the 3-bromo-5-substituted pyridine core.

A comparative look at synthetic precursors for similar compounds highlights the variety of building blocks that could be employed.

| Precursor Compound | Synthetic Transformation | Reference |

| 3,5-Dibromopyridine | Nucleophilic substitution with methanol | ChemicalBook |

| 3-Amino-5-methylpyridine | Sandmeyer-type reaction | Patsnap |

| Pyridine | Electrophilic bromination | Google Patents google.comgoogle.com |

Discovery of Unprecedented Reactivity Profiles

The interplay between the bromine atom and the isopropylsulfonyl group on the pyridine ring is expected to give rise to a unique reactivity profile for this compound. The bromine atom is a versatile handle for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Future research in this area should focus on:

Cross-Coupling Reactions: A systematic investigation of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings would establish the scope and limitations of this building block for creating complex molecules. The electron-withdrawing nature of the isopropylsulfonyl group may influence the reactivity of the C-Br bond in these transformations. The Suzuki cross-coupling reaction is a well-established method for forming new carbon-carbon bonds with bromopyridine derivatives. mdpi.com

Metal-Halogen Exchange: Exploring the conditions for lithium-halogen or magnesium-halogen exchange would open up avenues for the introduction of a wide range of electrophiles at the 3-position of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the sulfonyl group could activate the pyridine ring towards nucleophilic attack, potentially enabling the displacement of the bromine atom or other leaving groups under specific conditions.

The reactivity of this compound can be compared to other 3-bromopyridine derivatives to understand the electronic influence of the C5 substituent.

| Compound | C5-Substituent | Expected Electronic Effect | Potential Impact on Reactivity |

| 3-Bromopyridine | -H | Neutral | Baseline reactivity for cross-coupling. |

| 3-Bromo-5-methoxypyridine (B189597) | -OCH3 | Electron-donating | May slightly decrease the rate of oxidative addition in cross-coupling. |

| 3-Bromo-5-nitropyridine | -NO2 | Strongly electron-withdrawing | Enhances reactivity in SNAr; may facilitate oxidative addition. |

| This compound | -SO2iPr | Strongly electron-withdrawing | Likely to enhance reactivity in SNAr and facilitate oxidative addition. |

Integration into Emerging Fields of Chemical Synthesis and Technology

The unique substitution pattern of this compound makes it a promising candidate for integration into several emerging fields.

Medicinal Chemistry: Pyridine scaffolds are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding and act as bioisosteres for other chemical groups. researchgate.net The isopropylsulfonyl group is also a common feature in bioactive molecules, often improving metabolic stability and solubility. Future research could involve the synthesis of libraries of compounds derived from this compound for screening against various biological targets, such as kinases or G protein-coupled receptors. For example, a related compound, 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine, has been investigated as an ATR kinase inhibitor. researchgate.net

Materials Science: Pyridine-containing molecules are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The electronic properties imparted by the bromo and isopropylsulfonyl substituents could be harnessed to create novel materials with tailored photophysical or electronic characteristics.

Agrochemicals: The pyridine ring is a key component of many herbicides and pesticides. The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with novel modes of action or improved efficacy.

Addressing Challenges in Scale-Up and Process Intensification

The transition from laboratory-scale synthesis to industrial production presents numerous challenges. For this compound, future research will need to address these to ensure its availability for potential applications.

Key areas for investigation include:

Process Optimization: A thorough optimization of reaction parameters such as temperature, pressure, catalyst loading, and reaction time will be crucial to maximize yield and minimize the formation of impurities.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or continuous chromatography, will be essential for obtaining the compound with high purity.

Safety Assessment: A comprehensive evaluation of the thermal stability and potential hazards associated with the synthesis and handling of this compound and its intermediates is necessary for safe scale-up.

Continuous Manufacturing: The implementation of continuous flow processes could offer significant advantages in terms of safety, consistency, and cost-effectiveness for the large-scale production of this compound. Continuous flow reactors have been successfully applied to the synthesis of related anilines from their nitro-precursors.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the isopropylsulfonyl group into bromopyridine derivatives, and how do reaction conditions influence regioselectivity?

- The isopropylsulfonyl group is typically introduced via sulfonylation using isopropylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). Regioselectivity is controlled by steric and electronic factors: bromine at the 3-position directs sulfonylation to the 5-position due to reduced steric hindrance. Optimization of solvent polarity (e.g., DCM vs. THF) and temperature improves yields, as demonstrated in analogous syntheses of 3-bromo-5-(2,5-difluorophenyl)pyridine, achieving 78% yield .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 3-Bromo-5-(isopropylsulfonyl)pyridine?

- 1H/13C NMR : The bromine atom induces deshielding of adjacent protons (δ 8.2–8.5 ppm for H-2 and H-6). The isopropyl group shows a triplet for CH3 (δ 1.3 ppm) and a septet for CH (δ 3.1 ppm).

- IR : The sulfonyl group exhibits strong asymmetric/symmetric SO2 stretches at 1320 cm⁻¹ and 1150 cm⁻¹.

- HRMS : Molecular ion [M+H]+ at m/z 292.9693 (calculated for C9H11BrNO2S) confirms molecular weight. Purity >98% is validated via GC or HPLC using C18 columns with acetonitrile/water gradients .

Q. What safety protocols are critical when handling halogenated pyridine derivatives like this compound?

- Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation or skin contact. Quench residual reactants with 10% sodium bicarbonate before disposal. Store at 2–8°C in amber vials under nitrogen to prevent degradation. Spills require neutralization with vermiculite and disposal as hazardous waste .

Advanced Research Questions

Q. How do computational methods (DFT, NBO) explain the electronic effects of the isopropylsulfonyl group on reactivity in cross-coupling reactions?

- DFT calculations (B3LYP/6-311++G(d,p)) reveal that the electron-withdrawing sulfonyl group reduces electron density at the pyridine ring, enhancing electrophilicity at the bromine position. Natural Bond Orbital (NBO) analysis quantifies a charge of -0.32 on bromine, favoring oxidative addition in Suzuki-Miyaura couplings. The HOMO-LUMO gap (5.2 eV) suggests moderate reactivity, requiring Pd(PPh3)4 with electron-rich ligands for efficient catalysis .

Q. What experimental and computational approaches resolve contradictions in reported thermal stability data for halogenated pyridines?

- Contradictory decomposition temperatures (e.g., 180°C in DMF vs. 210°C in DMSO) are addressed via thermogravimetric analysis (TGA) under controlled atmospheres. Solvent coordination effects are modeled using molecular dynamics simulations, showing DMSO stabilizes the sulfonyl group through hydrogen bonding. Parallel DSC experiments under nitrogen vs. air reconcile discrepancies by identifying oxidative degradation pathways .

Q. How can kinetic isotope effects (KIEs) and Hammett studies elucidate the mechanism of nucleophilic aromatic substitution (SNAr) in this compound?

- KIEs (kH/kD > 1.5) indicate rate-determining deprotonation of intermediates. Hammett plots using para-substituted nucleophiles (σ values from -0.8 to +0.8) reveal a ρ value of +2.1, confirming a concerted mechanism. In situ 79Br NMR tracks bromide release, showing pseudo-first-order kinetics with activation energy (Ea) of 85 kJ/mol .

Data Contradictions and Resolution

- Purity Discrepancies : Some suppliers report >97% purity (HPLC), while others cite >98% (GC). Cross-validate using orthogonal methods (e.g., GC-MS and elemental analysis) .

- Regioselectivity in Functionalization : Conflicting reports on sulfonylation positions are resolved by computational modeling (Mulliken charges) and X-ray crystallography to confirm substitution patterns .

Methodological Recommendations

- Synthetic Optimization : Screen Pd catalysts (e.g., PdCl2(dppf)) for cross-coupling efficiency.

- Analytical Validation : Use LC-MS with electrospray ionization (ESI+) for trace impurity detection.

- Computational Workflow : Combine Gaussian for DFT with VMD for visualization to predict reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.